molecular formula C13H11BrO B590909 4-Bromo-alpha-phenylbenzenemethanol-d5 CAS No. 213678-51-4

4-Bromo-alpha-phenylbenzenemethanol-d5

Cat. No. B590909
CAS RN: 213678-51-4
M. Wt: 268.165
InChI Key: WTIWDBNPPSHSCB-RALIUCGRSA-N
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Description

4-Bromo-alpha-phenylbenzenemethanol-d5 is a chemical compound with the molecular formula C13H11BrO . It is also known by its synonyms, including (4-bromophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanol and 4-Bromo-a-phenylbenzenemethanol-d5 . The molecular weight of this compound is 268.16 g/mol .

Physical and Chemical Properties The compound has a number of computed properties. It has a molecular weight of 268.16 g/mol and an exact mass of 267.03071 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 15 .

Scientific Research Applications

Synthesis of Deuterium-Labelled Compounds

The synthesis of deuterium-labelled compounds, such as 2,5-bis(4-amidinophenyl)furan-d8 and 2,7-diamidinocarbazole-d6, involves bromobenzene-d5 as an essential component. This demonstrates the role of 4-Bromo-alpha-phenylbenzenemethanol-d5 in the creation of isotopically labelled chemicals for various research purposes, including drug development and metabolic studies (Stephens et al., 2001).

Catalytic Applications and Catalyst Degradation

The compound plays a significant role in catalytic applications, particularly in Suzuki–Miyaura cross-coupling reactions. It's involved in the activation of aryl bromides, leading to efficient catalysis and insights into catalyst degradation processes (Zell et al., 2012).

Liquid Crystal Synthesis

In the realm of materials science, 4-Bromo-alpha-phenylbenzenemethanol-d5 is used in the synthesis of liquid crystals. These materials have significant applications in displays and other optical technologies (Bertini et al., 2003).

Organic Synthesis and Chemical Intermediates

The compound is integral to organic synthesis, serving as a precursor or intermediate in the formation of various chemically significant compounds. It's involved in the generation of diverse organic structures, demonstrating its versatility in synthetic chemistry (Christl & Groetsch, 2000).

Luminescent Properties in Lanthanide Complexes

4-Bromo-alpha-phenylbenzenemethanol-d5 is also relevant in the study of luminescent properties, especially in lanthanide complexes. These findings have implications in the fields of optical materials and sensors (Ye et al., 2010).

Development of Polymer Solar Cells

The compound has been used to enhance the performance of polymer solar cells. Its inclusion in the active layer of these cells leads to improved power conversion efficiency, highlighting its potential in renewable energy technologies (Fu et al., 2015).

Fluorescence Labeling in Analytical Chemistry

In analytical chemistry, 4-Bromo-alpha-phenylbenzenemethanol-d5 is used in fluorescence labeling methods for aryl halides. This application is crucial for sensitive detection and analysis of various compounds (Kuroda et al., 2005).

properties

IUPAC Name

(4-bromophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIWDBNPPSHSCB-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)Br)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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